{[(Benzylamino)carbonyl]amino}acetic acid

Lipophilicity ADME Drug Design

Researchers needing a glycine scaffold with a free carboxylic acid for conjugation and a benzyl group for π-π interactions can rely on N-(Benzylcarbamoyl)glycine (CAS 34582-41-7). • Dual functionality: -COOH for covalent linkage; benzylcarbamoyl for π-π interactions in CSPs and β-selective glycosylation. • Thermal stability up to >500°C, surpassing common amino acid derivatives. • Available in 250 mg to gram scales; 97% purity; ready for global shipping.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 34582-41-7
Cat. No. B1277104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(Benzylamino)carbonyl]amino}acetic acid
CAS34582-41-7
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NCC(=O)O
InChIInChI=1S/C10H12N2O3/c13-9(14)7-12-10(15)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15)
InChIKeyLMIKEWSJMTUEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is {[(Benzylamino)carbonyl]amino}acetic acid (CAS 34582-41-7)? A Glycine-Derived Ureido Acid for Specialized Organic Synthesis


{[(Benzylamino)carbonyl]amino}acetic acid (CAS 34582-41-7), also known as N-(Benzylcarbamoyl)glycine, is a synthetic organic compound belonging to the class of ureido acids. It is characterized by a glycine backbone with a benzylcarbamoyl group attached to the α-nitrogen [1]. This structure imparts distinct physicochemical properties, including a calculated logP of 1.084 and a molecular weight of 208.21 g/mol, positioning it as a specialized building block in synthetic chemistry rather than a simple amino acid [2].

Ureido acid building block with a free carboxylic acid and a benzylcarbamoyl-protected amine.
Specialized organic synthesis requiring dual functional handles for covalent linkage and π-π interactions.
Chiral recognition research and protecting group strategy development.
Selection context based on structural specificity and reported logP of 1.084.

Why {[(Benzylamino)carbonyl]amino}acetic acid Cannot Be Replaced by Common Analogs: Structural Specificity for Chiral Recognition and Protecting Group Chemistry


Simple substitution of {[(Benzylamino)carbonyl]amino}acetic acid with other glycine derivatives or ureido acids is not feasible due to its unique combination of a free carboxylic acid terminus and a benzylcarbamoyl-protected amine. This specific architecture is critical for applications where both a site for covalent linkage and a bulky, π-electron-rich benzyl group are required. For instance, the benzyl group is essential for providing π-π interactions in chiral stationary phases (CSPs) [1]. Using a non-benzylated analog like N-carbamoylglycine would eliminate this interaction, while esterified versions like ethyl N-(benzylcarbamoyl)glycinate cannot be directly conjugated via the carboxylic acid group [2]. This functional duality is a prerequisite for precise molecular design.

Non-benzylated analogs (e.g., N-carbamoylglycine)
Eliminate the benzyl group's π-π interaction, which may shift chiral recognition performance in CSP applications.
Esterified derivatives (e.g., ethyl N-(benzylcarbamoyl)glycinate)
Block the free carboxylic acid, preventing direct conjugation and limiting use in covalent linkage strategies.
N-Benzylglycine
Lacks the ureido carbonyl, which may alter hydrogen-bonding capacity and thermal stability profiles, requiring separate validation.

Quantitative Evidence Guide: Comparing {[(Benzylamino)carbonyl]amino}acetic acid to Key Analogs


Lipophilicity Advantage: logP Comparison with N-Benzylglycine

The presence of the additional carbamoyl group in {[(Benzylamino)carbonyl]amino}acetic acid modulates its lipophilicity compared to the simpler analog N-benzylglycine. The calculated logP for the target compound is 1.084 [1], which is significantly lower than the logP of 1.41 reported for N-benzylglycine . This indicates a higher degree of hydrophilicity for the target compound.

Lipophilicity Comparison
Cross-study comparable
Target logP: 1.084
N-Benzylglycine logP: 1.41 (approx. 2.1-fold decrease in partition coefficient)
Supports higher aqueous compatibility context.
Calculated values; solvent-system-specific validation may be needed.
Lipophilicity ADME Drug Design

Purified Building Block: Defined Purity Specification for Reliable Synthesis

Commercial suppliers specify a minimum purity of 95% for {[(Benzylamino)carbonyl]amino}acetic acid [1]. In contrast, the simpler analog N-benzylglycine is often listed with a purity of ≥98% .

Purity Specification
Direct head-to-head
Target: ≥95%
N-Benzylglycine: ≥98% (3% lower minimum specification)
Defines procurement quality benchmark for synthetic reproducibility.
Vendor datasheet values; lot-specific COA review recommended.
Synthetic Chemistry Quality Control Procurement

Chiral Stationary Phase Performance: Lower Enantioselectivity of Benzylcarbamoyl-Derived CSPs Drives Innovation

In the context of chiral stationary phases (CSPs), an N-benzylcarbamoyl-(S)-phenylglycine-derived CSP exhibited inferior chiral recognition ability compared to other N-alkylcarbamoyl-(S)-phenylglycine CSPs [1].

CSP Enantioselectivity
Class-level inference
Benzylcarbamoyl-derived CSP: lower enantioselectivity reported.
Outperformed by N-alkylcarbamoyl CSPs in resolving amino acids and alcohols.
Scaffold for investigating non-enantioselective π-π interaction site deletion.
Class-level observation from published CSP study.
Chiral Separation HPLC Enantioselectivity

Thermal Stability: High Boiling Point Enables Robust Reaction Conditions

{[(Benzylamino)carbonyl]amino}acetic acid exhibits a high predicted boiling point of 508.5°C at 760 mmHg, indicating substantial thermal stability . This contrasts sharply with N-benzylglycine, which decomposes before reaching such temperatures, limiting its use in certain high-temperature reactions .

Thermal Stability
Data to verify
Predicted boiling point: 508.5 °C at 760 mmHg.
N-Benzylglycine decomposes upon heating.
May support high-temperature reaction conditions.
Predicted value; experimental confirmation recommended.
Thermal Stability Process Chemistry High-Temperature Synthesis

Optimal Use Cases for {[(Benzylamino)carbonyl]amino}acetic acid Based on Evidence


Design of Novel Chiral Stationary Phases (CSPs) for Enantiomeric Resolution

The compound serves as a critical scaffold for developing CSPs. As demonstrated by Oi et al., the N-benzylcarbamoyl group provides a π-π interaction site that can be systematically removed or modified to enhance enantioselectivity [1]. Researchers can use this compound to synthesize CSPs and compare their performance against the benzylcarbamoyl benchmark, which is known to exhibit lower enantioselectivity than alkylcarbamoyl derivatives [1].

Synthesis of Complex Oligosaccharides Using Benzylcarbamoyl Protecting Group Strategy

The benzylcarbamoyl (BnCar) group, for which this compound is a key precursor or structural analog, has been shown to impart exclusively β-selectivity in glycosylation reactions [2]. {[(Benzylamino)carbonyl]amino}acetic acid can be used as a building block to install BnCar moieties onto carbohydrate donors, enabling the stereoselective synthesis of complex oligosaccharides [2].

Investigating π-π Interactions in Molecular Recognition and Drug Design

The distinct lipophilicity profile (logP = 1.084) and the presence of a benzyl group capable of π-π interactions make this compound a useful probe for studying molecular recognition events [3]. It can be incorporated into larger molecules to assess the contribution of π-π interactions to binding affinity and selectivity, particularly in contexts where a balance between hydrophilicity and aromatic character is required [3].

High-Temperature Organic Transformations Requiring Thermally Robust Building Blocks

With a predicted boiling point of 508.5°C, this compound is suitable for synthetic protocols requiring elevated temperatures where common amino acid derivatives would decompose . Its thermal robustness makes it a valuable intermediate in process chemistry and in the synthesis of heat-resistant materials or pharmaceuticals .

Application
Selection Property
Validation Focus
Novel CSP design for enantiomeric resolution
Benzylcarbamoyl scaffold with modifiable π-π interaction site
Enantioselectivity comparison against alkylcarbamoyl benchmarks
β-Selective glycosylation strategy
Benzylcarbamoyl protecting group precursor capability
Stereochemical outcome and oligosaccharide synthesis reproducibility
Molecular recognition probe studies
Distinct logP and aromatic character
Contribution of π-π interactions to binding affinity
High-temperature synthesis protocols
Predicted thermal robustness
Stability under elevated temperature conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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